molecular formula C18H16N2O3 B14884881 methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate

methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate

Cat. No.: B14884881
M. Wt: 308.3 g/mol
InChI Key: CCAHZGFKFFHBFA-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1H-indol-1-yl)acetamido)benzoate is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are prevalent in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing methyl 4-(2-(1H-indol-1-yl)acetamido)benzoate would involve the use of appropriate starting materials and reagents to introduce the acetamido and benzoate functionalities.

Industrial Production Methods

Industrial production of indole derivatives, including methyl 4-(2-(1H-indol-1-yl)acetamido)benzoate, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(1H-indol-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives .

Scientific Research Applications

Methyl 4-(2-(1H-indol-1-yl)acetamido)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(2-(1H-indol-1-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
  • Indole-3-acetic acid

Uniqueness

Methyl 4-(2-(1H-indol-1-yl)acetamido)benzoate is unique due to its specific combination of the indole ring with acetamido and benzoate groups, which may confer distinct biological activities and chemical properties compared to other indole derivatives .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

methyl 4-[(2-indol-1-ylacetyl)amino]benzoate

InChI

InChI=1S/C18H16N2O3/c1-23-18(22)14-6-8-15(9-7-14)19-17(21)12-20-11-10-13-4-2-3-5-16(13)20/h2-11H,12H2,1H3,(H,19,21)

InChI Key

CCAHZGFKFFHBFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32

Origin of Product

United States

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